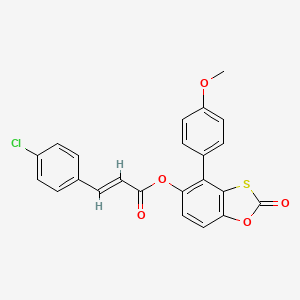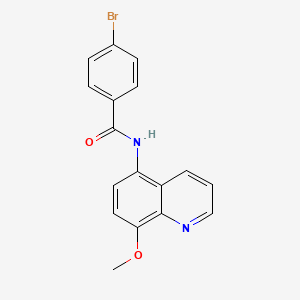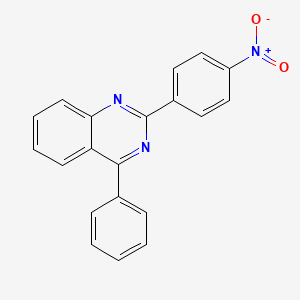![molecular formula C18H16N2O2S B5917308 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.
作用機序
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone works by inhibiting the activity of the EGFR, which is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. EGFR is overexpressed in many types of cancer, making it a promising target for cancer treatment. This compound binds to the ATP-binding site of the EGFR, preventing the receptor from phosphorylating downstream signaling molecules and ultimately inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the growth and proliferation of cancer cells, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. This compound has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other receptor tyrosine kinases, which can complicate the interpretation of results. Additionally, this compound has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone. One potential direction is to investigate its use in combination with other cancer treatments such as immunotherapy and targeted therapy. Another direction is to explore its potential use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its off-target effects on other receptor tyrosine kinases.
合成法
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone can be synthesized through a multi-step process starting with 2-aminobenzonitrile. The synthesis involves the formation of a quinazolinone ring system through a condensation reaction with 2-chloroethyl isocyanate, followed by an alkylation reaction with 3-chloro-1-propanol. The final step involves the thiolation of the ketone group with 2-mercapto-1-methylpropionic acid. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer such as lung cancer, breast cancer, and head and neck cancer. This compound has also been studied for its ability to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. Additionally, this compound has been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis.
特性
IUPAC Name |
2-(3-oxobutan-2-ylsulfanyl)-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(21)13(2)23-18-19-16-11-7-6-10-15(16)17(22)20(18)14-8-4-3-5-9-14/h3-11,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGWXPYZJKWXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)

![6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917238.png)



![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917295.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917301.png)
![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B5917312.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5917337.png)